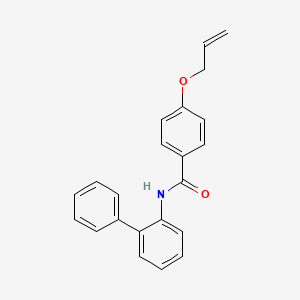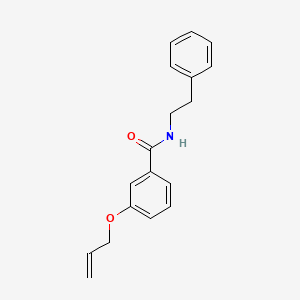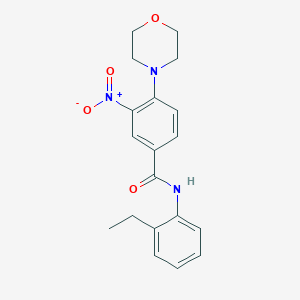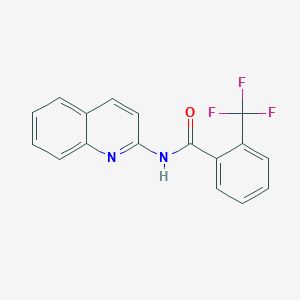![molecular formula C20H19NO3 B4399048 1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4399048.png)
1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone
Übersicht
Beschreibung
1-{4-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone, commonly known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a caspase inhibitor, which means that it can prevent the activation of caspases, a group of enzymes that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been shown to have promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation.
Wirkmechanismus
Q-VD-OPh inhibits the activation of caspases by binding to the active site of the enzyme. Caspases are activated by proteolytic cleavage, which leads to the formation of active caspases. Q-VD-OPh prevents this activation by binding to the active site, preventing the proteolytic cleavage and subsequent activation.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have several biochemical and physiological effects. In cancer cells, Q-VD-OPh induces apoptosis, leading to the death of cancer cells. In neurodegenerative diseases, Q-VD-OPh protects neurons from apoptosis, leading to improved cognitive function and motor performance. Q-VD-OPh has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Q-VD-OPh has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has been extensively studied, and its mechanism of action is well understood. However, Q-VD-OPh also has some limitations. It is a caspase inhibitor, which means that it can interfere with the natural process of apoptosis. It is also not specific to a particular caspase, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of Q-VD-OPh. One potential direction is the development of more specific caspase inhibitors. Q-VD-OPh is not specific to a particular caspase, which can lead to off-target effects. Developing more specific caspase inhibitors can lead to better therapeutic options for various diseases.
Another potential direction is the study of Q-VD-OPh in combination with other drugs. Q-VD-OPh has been shown to enhance the efficacy of chemotherapy drugs, making it a potential combination therapy option for cancer treatment. Further studies can explore the potential of Q-VD-OPh in combination with other drugs for various diseases.
Conclusion:
In conclusion, Q-VD-OPh is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a caspase inhibitor that has been shown to have promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. Q-VD-OPh has several advantages for lab experiments, including its ease of administration and well-understood mechanism of action. However, it also has some limitations, including its lack of specificity to a particular caspase. There are several future directions for the study of Q-VD-OPh, including the development of more specific caspase inhibitors and the study of Q-VD-OPh in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
Q-VD-OPh has been extensively studied in various scientific research applications. One of the significant applications is in cancer treatment. Caspases play a crucial role in the activation of apoptosis, which is a natural process that eliminates damaged cells. Cancer cells have a higher resistance to apoptosis, which allows them to grow and divide uncontrollably. Q-VD-OPh can inhibit the activation of caspases, leading to the death of cancer cells. Several studies have shown that Q-VD-OPh can enhance the efficacy of chemotherapy drugs, making it a potential therapeutic option for cancer treatment.
Another application of Q-VD-OPh is in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In these diseases, the death of neurons in the brain leads to cognitive impairment and motor dysfunction. Q-VD-OPh has been shown to protect neurons from apoptosis, leading to improved cognitive function and motor performance.
Eigenschaften
IUPAC Name |
1-[4-(3-quinolin-8-yloxypropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15(22)16-8-10-18(11-9-16)23-13-4-14-24-19-7-2-5-17-6-3-12-21-20(17)19/h2-3,5-12H,4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLSVTUCTNWDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)

![ethyl {4-[(3-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B4399005.png)
![1-methyl-4-[3-(phenylthio)propyl]piperazine hydrochloride](/img/structure/B4399006.png)





![4-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4399052.png)
![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4399061.png)
![1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4399062.png)